molecular formula C6H4F2N2O4S B1413079 3,5-Difluoro-4-nitrobenzenesulfonamide CAS No. 1804516-06-0

3,5-Difluoro-4-nitrobenzenesulfonamide

Cat. No.: B1413079
CAS No.: 1804516-06-0
M. Wt: 238.17 g/mol
InChI Key: CHLNESFADAEQKR-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group that is S-linked to a benzene ring, with two fluorine atoms and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-nitrobenzenesulfonamide typically involves the nitration of 3,5-difluorobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products:

    Reduction: The major product of the reduction reaction is 3,5-difluoro-4-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

3,5-Difluoro-4-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

    3,5-Difluorobenzenesulfonamide: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    3,5-Difluoro-4-nitrobenzonitrile: Contains a nitrile group instead of a sulfonamide group, resulting in different chemical properties and uses.

Uniqueness: 3,5-Difluoro-4-nitrobenzenesulfonamide is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3,5-difluoro-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(8)6(4)10(11)12/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLNESFADAEQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272949
Record name Benzenesulfonamide, 3,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804516-06-0
Record name Benzenesulfonamide, 3,5-difluoro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804516-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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